Trinaphthalen-1-ylphosphane sulfide

Description

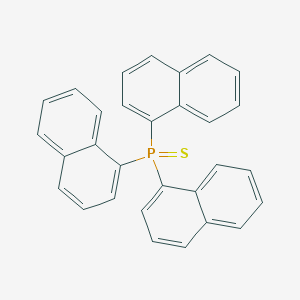

Trinaphthalen-1-ylphosphane sulfide (CAS: 3411-49-2) is a triarylphosphine sulfide derivative where three 1-naphthyl groups are bonded to a central phosphorus atom, which is further coordinated to a sulfur atom. Its systematic IUPAC name is This compound, and it is also referred to as tri(1-naphthyl)phosphine sulfide or tris(1-naphthalenyl)phosphine sulfide . The compound’s structure imparts significant steric bulk and electronic delocalization due to the extended π-system of the naphthyl substituents. This makes it distinct from simpler triarylphosphine sulfides like triphenylphosphine sulfide, as the naphthyl groups enhance rigidity and influence coordination behavior in metal complexes .

Properties

CAS No. |

3411-49-2 |

|---|---|

Molecular Formula |

C30H21PS |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

trinaphthalen-1-yl(sulfanylidene)-λ5-phosphane |

InChI |

InChI=1S/C30H21PS/c32-31(28-19-7-13-22-10-1-4-16-25(22)28,29-20-8-14-23-11-2-5-17-26(23)29)30-21-9-15-24-12-3-6-18-27(24)30/h1-21H |

InChI Key |

ZZTQDGOSPLPDHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2P(=S)(C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trinaphthalen-1-ylphosphane sulfide typically involves the reaction of trinaphthalen-1-ylphosphane with elemental sulfur. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction can be represented as follows:

P(1-Nap)3+S8→P(1-Nap)3S

This reaction is usually conducted in an organic solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Trinaphthalen-1-ylphosphane sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to trinaphthalen-1-ylphosphane.

Substitution: The naphthyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Trinaphthalen-1-ylphosphane sulfide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of trinaphthalen-1-ylphosphane sulfide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of stable complexes with metals and other substrates. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 1-naphthyl groups in this compound create a highly congested environment around the phosphorus center, limiting its accessibility in coordination chemistry compared to less bulky analogs like triphenylphosphine sulfide .

- Electronic Effects : While sulfur’s lone pairs contribute to electron donation, the naphthyl groups’ electron-withdrawing nature slightly reduces the compound’s overall electron-donating capacity compared to tris(2-furyl)phosphine sulfide, where oxygen atoms enhance electron density .

2.3. Thermal and Solubility Properties

- Thermal Stability : The compound exhibits higher thermal stability (decomposition >300°C) compared to triphenylphosphine sulfide (~250°C), attributed to the naphthyl groups’ aromatic stabilization .

- Solubility: It is sparingly soluble in polar solvents (e.g., ethanol, acetone) but dissolves well in chlorinated solvents (e.g., dichloromethane), contrasting with triphenylphosphine sulfide, which has better solubility in ethers and hydrocarbons .

Research Findings and Limitations

- Coordination Studies : this compound forms complexes with transition metals (e.g., Pd, Pt), but its steric bulk often results in slower reaction kinetics compared to phenyl-substituted analogs .

- Synthetic Challenges : The synthesis of this compound requires stringent conditions due to the low reactivity of 1-naphthyl groups, leading to lower yields than triphenylphosphine sulfide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.